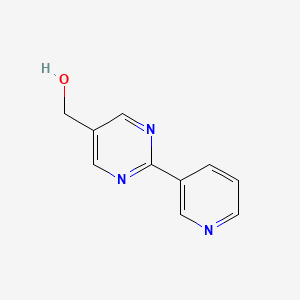

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a field of immense importance. The pyridine (B92270) and pyrimidine (B1678525) ring systems are fundamental components of numerous natural products, including nucleic acids (cytosine, thymine (B56734), and uracil) and vitamins (niacin and pyridoxine). pharmaguideline.comlifechemicals.comnih.gov The fusion of these two key heterocycles into a single molecular entity, as seen in (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol, creates a scaffold with a unique three-dimensional structure and electronic properties.

The pyrimidine moiety is an electron-rich aromatic heterocycle that is a critical component of DNA and RNA. nih.gov Its derivatives are known to exhibit a wide range of biological activities. nih.govresearchgate.net Similarly, the pyridine ring is a common feature in many FDA-approved drugs and natural alkaloids. lifechemicals.com The combination of these two rings results in a molecule with a distinct charge distribution and potential for a variety of intermolecular interactions, making it an attractive target for synthetic and medicinal chemists. The study of such hybrid structures contributes to a deeper understanding of structure-activity relationships and the development of new therapeutic agents and functional materials. nih.gov

Structural Significance of Pyridine-Pyrimidine Hybrid Scaffolds in Organic Synthesis

The pyridine-pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The nitrogen atoms in both the pyridine and pyrimidine rings can act as hydrogen bond acceptors, while the aromatic rings themselves can participate in π-stacking interactions. These non-covalent interactions are crucial for the binding of small molecules to biological macromolecules like proteins and enzymes. nih.gov

The synthesis of such hybrid scaffolds often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. lifechemicals.comresearchgate.net This reaction allows for the efficient formation of a carbon-carbon bond between a pyridine-boronic acid derivative and a halogenated pyrimidine, or vice versa. The choice of catalyst, base, and solvent is critical for achieving high yields and regioselectivity in these transformations. researchgate.net

Role as a Key Precursor or Versatile Building Block in Complex Molecular Architectures

This compound is not just a molecule of theoretical interest; it is a valuable intermediate in the synthesis of more elaborate compounds. The primary alcohol functional group (the hydroxymethyl group) is a versatile handle for a wide array of chemical transformations.

For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. These functional groups can then be used in a variety of subsequent reactions, such as reductive amination to form amines, or amide bond formation to create complex amides. The alcohol itself can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. chemicalbook.com This allows for the introduction of a wide range of other functional groups at this position.

The pyridine and pyrimidine rings also offer sites for further functionalization. For example, electrophilic aromatic substitution on the pyridine ring or nucleophilic aromatic substitution on the pyrimidine ring can be used to introduce additional substituents. youtube.com This modular approach allows chemists to systematically modify the structure of the molecule and fine-tune its properties for a specific application. The ability to serve as a scaffold upon which further complexity can be built makes this compound a valuable tool in the design and synthesis of novel compounds with potential applications in fields ranging from medicine to materials science.

Below is a table of physical and chemical properties for a closely related isomer, (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol, which is commercially available and provides an indication of the general characteristics of this class of compounds.

| Property | Value | Source |

| CAS Number | 1346809-30-0 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₀H₉N₃O | sigmaaldrich.combldpharm.com |

| Molecular Weight | 187.20 g/mol | bldpharm.com |

| SMILES | OCc1cc(c2cncnc2)cnc1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-pyridin-3-ylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-7-8-4-12-10(13-5-8)9-2-1-3-11-6-9/h1-6,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNRDOYETKPSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647962 | |

| Record name | [2-(Pyridin-3-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954227-06-6 | |

| Record name | [2-(Pyridin-3-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Pyridin 3 Yl Pyrimidin 5 Yl Methanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with multi-dimensional techniques, provide a complete picture of the molecular connectivity and environment of each atom.

High-Resolution ¹H NMR Spectroscopic Analysis

High-resolution proton (¹H) NMR spectroscopy offers precise information about the chemical environment, number, and connectivity of protons in a molecule. In the case of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol and its analogues, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) and pyrimidine (B1678525) rings, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

For instance, in analogues like 4-(pyridin-3-yl)pyrimidine, the aromatic protons appear as multiplets in the downfield region, typically between 7.0 and 9.5 ppm. rsc.org The exact chemical shifts and coupling constants are influenced by the substitution pattern on both heterocyclic rings. The protons on the pyridine ring adjacent to the nitrogen atom are generally the most deshielded. The methylene protons of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5-5.0 ppm, while the hydroxyl proton signal can vary in position and may be broad, depending on the solvent and concentration. mdpi.com

| Analogue Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 4-(pyridin-3-yl)pyrimidine | Aromatic-H | 7.48-9.30 | CDCl₃ | rsc.org |

| (4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidin-5-yl)methanol | CH₂ (methanol) | 4.77 | CDCl₃ | mdpi.com |

| (4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidin-5-yl)methanol | Aromatic-H | 7.10-8.52 | CDCl₃ | mdpi.com |

| 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | Aromatic-H | 7.15-9.54 | DMSO-d₆ | mdpi.com |

¹³C NMR Spectroscopic Analysis and Chemical Shift Correlation

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. In this compound and its analogues, the ¹³C NMR spectrum will show distinct signals for each carbon atom in the pyridine and pyrimidine rings, as well as the methanol side chain.

The carbon atoms of the aromatic rings typically resonate in the range of 110-165 ppm. rsc.orgmdpi.com The carbons directly attached to nitrogen atoms are generally found at the lower end of this range. The chemical shift of the methylene carbon in the hydroxymethyl group is expected to be in the range of 60-65 ppm. mdpi.com Correlation of ¹H and ¹³C NMR data through techniques like Heteronuclear Single Quantum Coherence (HSQC) allows for the direct assignment of protons to their attached carbons, confirming the structural elucidation.

| Analogue Compound | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 4-(pyridin-3-yl)pyrimidine | Aromatic-C | 117.07-161.60 | CDCl₃ | rsc.org |

| (3,5-dimethoxyphenyl)(pyridin-4-yl)methanol | C-O (methanol) | 74.9 | CDCl₃ | rsc.org |

| 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | Aromatic-C | 116.31-165.92 | DMSO-d₆ | mdpi.com |

Multi-dimensional NMR Techniques for Elucidating Complex Structures

For complex molecules like this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous structural assignment.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and pyrimidine rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of the carbon skeleton.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting the pyridine and pyrimidine rings and confirming the position of the methanol substituent.

These techniques are particularly powerful in distinguishing between isomers and confirming the precise connectivity of the heterocyclic systems.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

| Analogue Compound | Ionization Method | Observed m/z [M+H]⁺ | Reference |

|---|---|---|---|

| Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | ESI | 286.1598 | mdpi.com |

| (4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidin-5-yl)methanol | ESI | 337.1343 | mdpi.com |

| 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | ESI | 371.48 | mdpi.com |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Detection

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine and pyrimidine rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ range. mdpi.commdpi.com The C-O stretching vibration of the primary alcohol would typically appear in the 1000-1050 cm⁻¹ region.

| Analogue Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| (4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidin-5-yl)methanol | O-H | 3343 | mdpi.com |

| 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | N-H | 3201-3472 | mdpi.com |

| Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | C=O | 1670 | mdpi.com |

| Pyridine | Aromatic C-H | 3000-3150 | pw.edu.pl |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would unambiguously confirm its molecular structure and provide insights into its intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Elucidation of Molecular Conformation and Torsion Angles

The molecular conformation of bi-heterocyclic systems such as this compound is defined by the relative orientation of the pyridine and pyrimidine rings, as well as the orientation of the flexible methanol substituent. These orientations are best described by torsion (or dihedral) angles.

In related structures, the two aromatic rings are often not coplanar. For instance, in an analogue, phenyl(pyridin-2-yl)methanol (B192787), the pyridine and phenyl rings are significantly twisted relative to each other, exhibiting a dihedral angle of 71.42 (10)°. nih.gov This twisting is a common feature in linked aromatic systems, arising from a balance between steric hindrance and conjugative effects.

The conformation of the methanol group relative to the pyrimidine ring is also a key structural feature. In the crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459), the methanol group is positioned nearly perpendicular to the plane of the fused ring system. nih.gov This is quantified by specific torsion angles, such as the C—C—C—O angle of 80.04 (16)° and the N—C—C—O angle of -96.30 (17)°. nih.gov Such a perpendicular arrangement minimizes steric clash between the hydroxyl group and the aromatic system. For this compound, similar torsional relationships would be expected to dictate its preferred solid-state conformation.

| Compound | Parameter | Angle (°) | Reference |

|---|---|---|---|

| Phenyl(pyridin-2-yl)methanol | Pyridine-Phenyl Dihedral Angle | 71.42 (10) | nih.gov |

| (5-methylimidazo[1,2-a]pyridin-2-yl)methanol | C—C—C—O Torsion Angle | 80.04 (16) | nih.gov |

| N—C—C—O Torsion Angle | -96.30 (17) |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Non-covalent interactions are the primary forces that govern how individual molecules assemble into a crystal lattice. rsc.org For this compound and its analogues, the most significant of these are hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group (a hydrogen bond donor) and multiple nitrogen atoms within the pyridine and pyrimidine rings (hydrogen bond acceptors) makes hydrogen bonding a dominant feature. In the crystal structure of phenyl(pyridin-2-yl)methanol, molecules are linked by strong O—H⋯N hydrogen bonds, forming distinct helical chains through the crystal. nih.gov Similarly, for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, O—H⋯N hydrogen bonds link molecules into inversion dimers, which are further connected by weaker C—H⋯O interactions. nih.gov These interactions create robust, repeating structural motifs. researchgate.net The interplay between stacking and hydrogen bonding is complex; studies have shown that hydrogen bonding can enhance the strength of π-π stacking interactions by altering the electron density of the aromatic rings. rsc.orgoup.com

| Compound | Donor-H···Acceptor | Interaction Type | Resulting Motif | Reference |

|---|---|---|---|---|

| Phenyl(pyridin-2-yl)methanol | O—H···N | Intermolecular | Helical Chains | nih.gov |

| (5-methylimidazo[1,2-a]pyridin-2-yl)methanol | O—H···N | Intermolecular | Inversion Dimers (R22(10) motif) | nih.gov |

| C—H···O | Intermolecular | Links dimers into ribbons |

Crystal Packing Arrangements and Supramolecular Architectures

The combination of specific molecular conformations and directional intermolecular forces leads to the formation of well-defined, three-dimensional crystal packing arrangements, often referred to as supramolecular architectures. nih.gov The study of these architectures is crucial for understanding the material properties of a compound.

In pyridine and pyrimidine derivatives, hydrogen bonds and π-π stacking interactions work in concert to build complex networks. For example, the O—H⋯N hydrogen bonds in (5-methylimidazo[1,2-a]pyridin-2-yl)methanol first create inversion dimers with an R22(10) ring motif. nih.gov These dimers are then linked into ribbons by C—H⋯O bonds. Finally, π-π stacking interactions connect these ribbons to form a complete three-dimensional structure. nih.gov In another case, the O—H⋯N hydrogen bonds in phenyl(pyridin-2-yl)methanol lead to the formation of one-dimensional helical chains as the primary supramolecular motif. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Pyridin 3 Yl Pyrimidin 5 Yl Methanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular energy, and reactivity.

Table 1: Predicted Ground State Properties of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol using DFT (Note: These are representative values based on DFT studies of similar pyridine-pyrimidine structures.)

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | Varies (Method-dependent) | Indicates the stability of the molecule. |

| Dipole Moment | ~2.5 - 3.5 Debye | Reflects the charge distribution and polarity. ekb.eg |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) corresponds to the ability to accept electrons (electrophilicity). wuxibiology.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. ekb.eg A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. irjweb.com In pyridine-pyrimidine systems, the nitrogen atoms influence the energy levels of these orbitals, making the molecule susceptible to specific types of chemical reactions. ekb.egresearchgate.net DFT calculations are commonly used to compute these orbital energies and visualize their distribution across the molecule. jchemrev.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are illustrative, based on calculations for related pyridine (B92270) and pyrimidine (B1678525) derivatives.)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -6.5 eV | Indicates electron-donating capability. ekb.egirjweb.com |

| LUMO | ~ -1.0 eV | Indicates electron-accepting capability. ekb.egirjweb.com |

Conformational Analysis via Molecular Mechanics and Dynamics

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. nih.gov Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. The key flexible bond in this molecule is the C-C bond connecting the pyridine and pyrimidine rings.

Table 3: Hypothetical Conformational States of this compound (Note: This table illustrates potential low-energy conformations and is for representative purposes.)

| Conformer | Pyridine-Pyrimidine Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A | ~30° | 0.0 | Most stable, slightly twisted conformation. |

| Conformer B | ~150° | 0.5 | A second, nearly isoenergetic stable conformation. |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry allows for the prediction of various spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the 1H and 13C NMR chemical shifts. nih.gov Comparing these theoretical spectra with experimental data is a powerful method for structural elucidation. For this compound, predictions would highlight distinct signals for the protons and carbons on the pyridine and pyrimidine rings. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the peaks in an IR spectrum and are associated with specific bond stretches and bends (e.g., O-H stretch from the methanol (B129727) group, C=N stretches within the rings). A good match between calculated and experimental IR spectra provides strong evidence for the proposed structure. nih.gov

Table 4: Predicted Spectroscopic Data for this compound (Note: These are characteristic values expected based on computational studies of similar heterocyclic compounds.)

| Spectrum | Feature | Predicted Value | Assignment |

|---|---|---|---|

| 1H NMR | Chemical Shift (δ) | 9.0 - 9.2 ppm | Protons on the pyrimidine ring. researchgate.net |

| Chemical Shift (δ) | 7.5 - 8.8 ppm | Protons on the pyridine ring. researchgate.net | |

| Chemical Shift (δ) | ~4.8 ppm | Methylene (B1212753) protons (-CH2OH). | |

| 13C NMR | Chemical Shift (δ) | 150 - 165 ppm | Carbons adjacent to ring nitrogens. nih.gov |

| Chemical Shift (δ) | 120 - 140 ppm | Other aromatic carbons. nih.gov | |

| IR | Wavenumber (cm-1) | ~3400 cm-1 | O-H stretching vibration. nih.gov |

Mechanistic Studies of Chemical Transformations Involving Pyridine-Pyrimidine Scaffolds

Theoretical chemistry is instrumental in studying the reaction mechanisms of molecules. For the pyridine-pyrimidine scaffold, this includes investigating its reactivity in various chemical transformations. researchgate.net The electronic properties derived from DFT, such as the HOMO-LUMO distributions and calculated atomic charges, can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

For instance, the electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, generally makes it susceptible to nucleophilic substitution. nih.gov Conversely, the pyridine ring can undergo electrophilic substitution, although it is less reactive than benzene (B151609). nih.gov Computational studies can model the entire reaction pathway, identifying transition states and calculating activation energies to determine the feasibility and kinetics of a proposed transformation. Such studies are vital for optimizing synthetic routes and designing new reactions for this versatile scaffold. acs.org

Chemical Reactivity and Derivatization Pathways of 2 Pyridin 3 Yl Pyrimidin 5 Yl Methanol

Transformations of the Hydroxymethyl Functional Group

The primary alcohol moiety attached to the C5 position of the pyrimidine (B1678525) ring is a prime site for chemical modification. Its reactivity allows for a variety of transformations, including oxidation, reduction, and conjugation through ether, ester, or amide linkages.

Selective Oxidation and Reduction Reactions

The hydroxymethyl group can be selectively oxidized to form the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further derivatization.

Oxidation: Mild oxidation conditions are necessary to selectively convert the primary alcohol to an aldehyde without affecting the electron-deficient pyridine (B92270) and pyrimidine rings. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are well-suited for this purpose. wikipedia.orgwikipedia.orgwikipedia.orgchemistrysteps.com These methods operate under neutral or mild conditions, minimizing side reactions. wikipedia.orgwikipedia.org For instance, DMP is known for its high chemoselectivity and tolerance of sensitive functional groups. wikipedia.org The Swern oxidation, employing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method for converting primary alcohols to aldehydes. wikipedia.orgjk-sci.combyjus.comorganic-chemistry.org For the further oxidation to a carboxylic acid, stronger oxidizing agents or modified conditions would be required.

Reduction: While the hydroxymethyl group itself is not reducible, the pyrimidine ring can undergo reduction under specific conditions. For example, dihydropyrimidine (B8664642) dehydrogenases can reduce uracil (B121893) and thymine (B56734), indicating that the pyrimidine ring is susceptible to reduction. rsc.org Synthetic methods for the reduction of the pyrimidine ring often involve catalytic hydrogenation, though this can be challenging and may require specific catalysts to avoid reduction of the pyridine ring.

Table 1: Selective Oxidation Reactions of Heteroaromatic Methanols

| Oxidizing Agent | Substrate Type | Product | Typical Conditions | Reference(s) |

| Dess-Martin Periodinane (DMP) | Primary Alcohol | Aldehyde | CH₂Cl₂, Room Temperature | wikipedia.orgwikipedia.orgchemistrysteps.com |

| Swern Oxidation (DMSO, (COCl)₂) | Primary Alcohol | Aldehyde | CH₂Cl₂, -78 °C to Room Temp., Et₃N | wikipedia.orgjk-sci.comorganic-chemistry.org |

| TEMPO/Co-oxidant | Primary Alcohol | Aldehyde | Air or O₂, various catalysts (e.g., Cu(I), Fe(III)) | beilstein-journals.orgnih.gov |

Etherification, Esterification, and Amidation Strategies

Etherification: The hydroxymethyl group can be converted to an ether via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This typically involves deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.com

Esterification: Ester derivatives can be readily prepared by reacting the alcohol with a carboxylic acid or its activated form (e.g., an acyl chloride or anhydride). In one documented case, the esterification of a primary alcohol on a similar pyrimidine structure was achieved, highlighting the feasibility of this transformation. wikipedia.org Standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this reaction.

Amidation: To form an amide linkage, the hydroxymethyl group must first be oxidized to the corresponding carboxylic acid, pyrimidine-5-carboxylic acid. nih.gov This acid can then be coupled with an amine using standard peptide coupling reagents like HOBT (Hydroxybenzotriazole) and EDCI. libretexts.org This two-step approach is a common strategy for accessing amide derivatives from primary alcohols in heterocyclic systems.

Halogenation and Subsequent Cross-Coupling Reactions

The hydroxyl group can be substituted with a halogen, creating a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogenation: The conversion of the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl) can be accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). A milder and highly effective method is the Appel reaction, which uses triphenylphosphine (B44618) in combination with a carbon tetrahalide (e.g., CCl₄ or CBr₄). wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.com This reaction proceeds under mild conditions and is suitable for substrates with sensitive functional groups. organic-chemistry.org

Cross-Coupling Reactions: The resulting halomethyl derivative is an excellent substrate for subsequent cross-coupling reactions. For example, a Suzuki coupling with a boronic acid, a Sonogashira coupling with a terminal alkyne, or a Heck coupling with an alkene can be employed to introduce a wide range of substituents at this position. Palladium catalysts are commonly used for these transformations. acs.org

Functionalization Reactions of the Pyrimidine Heterocycle

The pyrimidine ring itself is a target for derivatization, primarily through C-H functionalization, which avoids the need for pre-functionalized starting materials.

Direct C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool for modifying heterocycles. researchgate.net In the case of the (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol, the pyrimidine ring is electron-deficient, which influences the regioselectivity of these reactions. The C-H bonds at the C4 and C6 positions of the pyrimidine ring are the most likely sites for activation due to electronic effects. The presence of the pyridin-3-yl group at C2 and the hydroxymethyl group at C5 creates a specific electronic and steric environment. Palladium-catalyzed C-H arylation often occurs at positions with higher C-H acidity and where steric hindrance is minimized. nih.gov For some pyrimidine systems, functionalization at the C5 position has been achieved through a palladium-catalyzed process. rsc.org

Metal-Catalyzed Coupling at Pyrimidine C-H Bonds

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for functionalizing heterocyclic rings.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the direct arylation, alkenylation, and alkynylation of pyrimidine C-H bonds. acs.orgrsc.org The reaction typically involves a palladium(II) catalyst, a ligand (often a phosphine (B1218219) or N-heterocyclic carbene), a base, and an aryl or vinyl halide/triflate coupling partner. nih.govmdpi.com The regioselectivity can be controlled by the choice of ligand, oxidant, and directing groups. For instance, studies on 4-arylpyrimidines have shown that Pd-catalyzed C-H activation can be directed to specific positions. acs.org Similarly, pyrrolo[2,3-d]pyrimidines have been regioselectively arylated at the C6 position using arylboronic acids. chemistryviews.org These precedents suggest that selective functionalization of the C4 or C6 position of the pyrimidine ring in this compound is feasible.

Table 2: Metal-Catalyzed C-H Functionalization of Pyrimidine Derivatives

| Reaction Type | Catalyst/Reagents | Coupling Partner | Position | Reference(s) |

| C-H Arylation | Pd(OAc)₂, Ligand, Base | Aryl Halide | C4/C6 | nih.govacs.org |

| C-H Arylation | Pd(OAc)₂, TEMPO, Acid | Arylboronic Acid | C6 | chemistryviews.org |

| C-H Arylation | Pd(OAc)₂, Ligand, Additive | Aryl Bromide | C7 (on Pyrazolo[1,5-a]pyrimidine) | nih.gov |

| C-H Olefination | Pd(II) Catalyst | Alkene | C5 (on 2-Aminopyrimidine) | rsc.org |

Ring-Opening and Re-closure Transformations

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack which can, under certain conditions, lead to ring-opening and subsequent re-closure to form new heterocyclic or carbocyclic systems. These transformations are a powerful tool in synthetic chemistry for skeletal diversification. rsc.orgrsc.org

Enzymes such as amidohydrolases are known to catalyze the ring opening and closure of pyrimidine rings in biological systems, demonstrating the inherent reactivity of this scaffold. umich.edu In synthetic chemistry, similar transformations can be induced by potent nucleophiles. For instance, the reaction of pyrimidines with strong nucleophiles like the amide ion can lead to ring interconversions. A common pathway involves the initial addition of a nucleophile to an electrophilic carbon of the pyrimidine ring (often C-2, C-4, or C-6), which disrupts the aromaticity and can lead to the cleavage of a C-N bond.

A notable example of such a transformation is the metabolic ring contraction of an aryl-pyrimidine compound into an imidazole (B134444) ring. This process is believed to occur via a ring-opening reaction, followed by the elimination of a carbon atom and subsequent ring closure. nih.gov While not directly studied on this compound, this pathway highlights a potential transformation route.

Another significant pathway involves the Dimroth rearrangement, a process that includes sequential ring-opening, bond rotation, and ring-closure, often leading to the transannulation of a pyrimidine into a pyridine. chinesechemsoc.orgchinesechemsoc.org This reaction typically requires initial activation of the pyrimidine ring, for example by N-alkylation or triflylation, to make it more susceptible to nucleophilic attack. rsc.orgchinesechemsoc.orgchinesechemsoc.org

Table 1: Examples of Ring Transformation Reactions of Pyrimidine Scaffolds

| Reaction Type | Reagents/Conditions | Transformation | Reference |

| Ring Contraction | Hydrazine, heat | Pyrimidine to Pyrazole | rsc.org |

| Degenerate Ring Transformation | Liquid ammonia | Exchange of ring nitrogen with nucleophile nitrogen | |

| Metabolic Ring Contraction | In vivo (rat), CYP3A4 enzyme | Aryl-pyrimidine to Aryl-imidazole | nih.gov |

| Dimroth Rearrangement | 1) Tf₂O activation 2) Nucleophile (e.g., silyl (B83357) enol ether), DIPEA, CH₃CN, 60 °C | Pyrimidine to Pyridine | chinesechemsoc.orgchinesechemsoc.org |

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system. The nitrogen atom's electronegativity withdraws electron density from the ring carbons, particularly at the ortho (2, 6) and para (4) positions. matanginicollege.ac.inwikipedia.org This electronic feature makes the pyridine ring generally unreactive towards electrophilic aromatic substitution but activated for nucleophilic substitution. wikipedia.orggcwgandhinagar.com

Electrophilic and Nucleophilic Substitutions on Pyridine

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is significantly more difficult than on benzene (B151609). gcwgandhinagar.comquimicaorganica.org The nitrogen atom acts as a base, and under the acidic conditions often required for EAS (e.g., nitration, sulfonation), it becomes protonated to form a pyridinium (B92312) ion. This further deactivates the ring, making it resemble highly deactivated benzene derivatives like nitrobenzene. wikipedia.orggcwgandhinagar.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts react with the basic nitrogen atom. gcwgandhinagar.com When electrophilic substitution is forced to occur under harsh conditions, it proceeds preferentially at the C-3 (and C-5) position, as the cationic intermediate formed by attack at this position is more stable than the intermediates from attack at C-2 or C-4, which would place a positive charge on the already electron-deficient nitrogen. quimicaorganica.orgquora.comaklectures.com

Nucleophilic Aromatic Substitution (SNA_r_): Conversely, the electron-deficient nature of the pyridine ring facilitates nucleophilic attack, primarily at the C-2 and C-4 positions. wikipedia.orgstackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.comyoutube.com Attack at the C-3 position does not allow for this stabilization. stackexchange.com For SNA_r_ to proceed, a good leaving group (such as a halide) is typically required at the 2- or 4-position. In the absence of a leaving group, very strong nucleophiles like sodium amide can react via an addition-elimination mechanism (Chichibabin reaction), where a hydride ion is formally eliminated. wikipedia.org

Table 2: Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Position(s) of Attack | Rationale | General Conditions | Reference |

| Electrophilic Substitution | C-3, C-5 | Avoids placing a positive charge on the ring nitrogen in the reaction intermediate. | Harsh (e.g., high temperature, strong acids). | quimicaorganica.orgquora.com |

| Nucleophilic Substitution | C-2, C-4, C-6 | Allows delocalization of negative charge onto the ring nitrogen in the intermediate. | Requires a good leaving group or very strong nucleophiles. | wikipedia.orgstackexchange.com |

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridine. researchgate.net This method involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide like lithium diisopropylamide (LDA). znaturforsch.comacs.org The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For the pyridine ring in this compound, several directing effects could come into play. The pyridine nitrogen itself can direct metalation to the C-2 position. However, the substituent at the C-3 position significantly influences the regioselectivity. The hydroxymethyl group (-CH₂OH), after deprotonation to an alkoxide, can act as a powerful DMG. Similarly, the pyrimidinyl group could exert its own electronic and steric influence. The interplay between these factors would determine the ultimate site of metalation. Functionalization at positions remote to the nitrogen atom, such as C4, is more challenging but can be achieved using specific reagents like n-butylsodium. nih.gov The use of TMP (2,2,6,6-tetramethylpiperidyl)-based metal reagents can also provide high regioselectivity and functional group tolerance under milder conditions. researchgate.netznaturforsch.com

Table 3: Common Directing Groups and Reagents for Pyridine Functionalization

| Directing Group (DMG) | Reagent | Position Functionalized | Reference |

| O-Carbamate (-OCONEt₂) | s-BuLi/TMEDA | C-3 (for a 2-pyridyl carbamate) | acs.org |

| Halogen (e.g., Br, I) | n-BuLi or iPrMgX·LiCl | Site of halogen (via Halogen-Metal Exchange) | znaturforsch.com |

| Pyridine Nitrogen | n-BuLi | C-2 | znaturforsch.com |

| Various functional groups | TMP-metal bases (Mg, Zn) | ortho to the functional group | researchgate.net |

Skeletal Rearrangements and Transannulations, exemplified by Pyrimidine-to-Pyridine Transformations

Skeletal editing of heterocyclic cores is a cutting-edge strategy for the rapid diversification of molecular scaffolds. chinesechemsoc.orgnih.gov One of the most relevant transformations for the pyrimidine moiety of this compound is its conversion into a pyridine ring. This represents a "two-atom swap" where a C-N fragment of the pyrimidine is replaced by a C-C fragment. chinesechemsoc.orgchinesechemsoc.org

This transannulation can be achieved efficiently in a one-pot, two-step process. chinesechemsoc.orgchinesechemsoc.org

Activation: The pyrimidine ring is first activated by a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O). This step lowers the energy of the pyrimidine's Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to nucleophilic attack. chinesechemsoc.org

Nucleophilic Addition and Rearrangement: A suitable nucleophile, such as a silyl enol ether or a carbanion from a compound like malononitrile, attacks the activated pyrimidine, typically at the C6 position. chinesechemsoc.orgchinesechemsoc.org This initiates a cascade of reactions known as the Dimroth rearrangement. The pathway involves the opening of the pyrimidine ring, followed by bond rotation and subsequent ring closure (an intramolecular cyclization) to form the more thermodynamically stable pyridine ring. chinesechemsoc.orgchinesechemsoc.orgwur.nl

This methodology has a broad substrate scope and proceeds under mild conditions, making it a powerful tool for the late-stage functionalization of complex molecules containing a pyrimidine core. chinesechemsoc.orgchinesechemsoc.org Another approach involves a deconstruction-reconstruction strategy, where the pyrimidine is first converted to a pyrimidinium salt and then cleaved by a nucleophile to form a vinamidinium salt intermediate, which can then be recyclized to form various substituted pyridines. researchgate.net

Applications in Advanced Organic Synthesis

Strategic Use as a Versatile Building Block in Complex Heterocycle Synthesis

The pyridinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.com The title compound serves as an excellent precursor for the synthesis of more elaborate heterocyclic systems. The nitrogen atoms in the pyridine (B92270) and pyrimidine (B1678525) rings can influence the reactivity of the molecule and provide coordination sites, while the hydroxymethyl group is a key functional handle for synthetic elaboration.

Research on related structures demonstrates the utility of this scaffold. For instance, various pyridinyl-pyrimidine derivatives have been used to create fused heterocyclic systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.netmdpi.com The synthesis of these complex molecules often involves the cyclization of precursors derived from functionalized pyridinyl-pyrimidines. nih.govresearchgate.net The (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol molecule is well-suited for such strategies. The hydroxyl group can be converted into a variety of functionalities, such as halides or sulfonates, to facilitate subsequent carbon-carbon or carbon-heteroatom bond-forming reactions.

Table 1: Potential Transformations of the Hydroxymethyl Group for Heterocycle Synthesis

| Reagent | Resulting Functional Group | Potential Subsequent Reaction |

|---|---|---|

| SOCl₂ or PBr₃ | -CH₂Cl or -CH₂Br | Nucleophilic substitution (e.g., with amines, thiols) to build side chains or initiate cyclization. |

| TsCl, Pyridine | -CH₂OTs (tosylate) | Excellent leaving group for substitution reactions or as a precursor for organometallic reagents. |

| PCC or MnO₂ | -CHO (aldehyde) | Condensation reactions (e.g., Wittig, Knoevenagel) to form larger unsaturated systems. |

| KMnO₄ or CrO₃ | -COOH (carboxylic acid) | Amide or ester couplings to link with other heterocyclic fragments. |

Role in the Divergent Synthesis of Complex Polyheterocyclic Systems

Divergent synthesis is a powerful strategy for generating molecular diversity from a common intermediate. nih.govrsc.org The structure of this compound is ideally suited for this approach, primarily due to the versatility of the hydroxymethyl group. By employing different reagents, this single functional group can be transformed into a variety of other functionalities, each serving as a branch point for the synthesis of distinct molecular scaffolds. dntb.gov.uanih.gov

For example, oxidation of the alcohol to an aldehyde allows for the exploration of reductive aminations, Wittig reactions, and other carbonyl chemistries. Alternatively, conversion to a halomethyl derivative opens up pathways involving nucleophilic substitutions with a wide range of nucleophiles. This divergent approach enables the efficient creation of a library of related but structurally diverse compounds, which is highly valuable for screening for biological activity. researchgate.netnih.gov

A plausible divergent synthetic scheme starting from this compound could involve an initial oxidation to the corresponding aldehyde. This aldehyde could then be reacted with different hydrazines to form hydrazones, which upon cyclization would yield a variety of fused pyrazole-pyrimidine systems. Simultaneously, the aldehyde could undergo a Knoevenagel condensation with active methylene (B1212753) compounds to produce α,β-unsaturated ketones, which are precursors to other fused heterocyclic rings. nih.gov

Development of New Synthetic Reagents and Catalysts from Derivatives

The development of novel reagents and catalysts is a cornerstone of chemical innovation. Derivatives of this compound have significant potential in this area. The nitrogen atoms of the pyridine and pyrimidine rings can act as ligands for transition metals, forming the basis for new catalysts.

By modifying the hydroxymethyl group, a variety of bidentate or tridentate ligands can be synthesized. For example, conversion of the alcohol to a phosphine (B1218219) via a tosylate intermediate would yield a P,N-ligand. Such ligands are highly sought after in asymmetric catalysis. The specific stereoelectronic properties of the pyridinyl-pyrimidine backbone could impart unique reactivity and selectivity to a metal center.

Furthermore, the compound can be modified to create new organocatalysts or specialized reagents. For instance, attaching a chiral amine to the methylene group could produce a catalyst for asymmetric aldol (B89426) or Michael reactions. The rigid heterocyclic backbone can provide a well-defined stereochemical environment, influencing the outcome of the catalyzed reaction. The synthesis of pyrimidine derivatives has been shown to be a fertile ground for the discovery of new compounds with interesting reactivity. growingscience.comorganic-chemistry.org

Supramolecular Chemistry and Crystal Engineering of 2 Pyridin 3 Yl Pyrimidin 5 Yl Methanol Analogues

Design and Synthesis of Ligands for Coordination Chemistry

The design of ligands based on the (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol framework for coordination chemistry is centered around the strategic placement of nitrogen atoms within the heterocyclic systems, which act as potent coordination sites for metal ions. The pyridine (B92270) and pyrimidine (B1678525) rings offer distinct electronic and steric environments, allowing for tunable coordination behavior. The methanol (B129727) group provides a site for hydrogen bonding, which can direct the assembly of supramolecular structures and enhance the stability of the resulting crystalline materials.

The synthesis of these ligands can be approached through multi-step organic reactions. A common strategy involves the coupling of a pyridine-containing building block with a pyrimidine-containing building block. For instance, a Suzuki or Stille coupling reaction could be employed to connect a boronic acid or stannane (B1208499) derivative of pyridine with a halogenated pyrimidine. Subsequent functional group transformations would then be used to introduce the methanol group.

The synthesis of analogues allows for the fine-tuning of the ligand's properties. For example, the introduction of substituent groups on the pyridine or pyrimidine rings can alter the ligand's steric bulk, electronic properties, and solubility. This, in turn, influences the coordination geometry and the dimensionality of the resulting metal complexes.

A generalized synthetic approach is outlined below:

| Step | Reaction | Reactants | Conditions | Purpose |

| 1 | Cross-Coupling Reaction | Pyridine derivative (e.g., 3-bromopyridine) and a pyrimidine derivative (e.g., 5-formyl-2-chloropyrimidine) | Palladium catalyst, base | Formation of the core pyridine-pyrimidine scaffold |

| 2 | Reduction | The resulting aldehyde | Sodium borohydride (B1222165) | Conversion of the formyl group to a methanol group |

| 3 | Analogue Synthesis | Substituted pyridine or pyrimidine starting materials | Varied based on desired functional groups | To introduce steric or electronic variations |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bitopic nature of this compound and its analogues, with two distinct nitrogen-containing rings, makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net The nitrogen atoms of the pyridine and pyrimidine rings can coordinate to metal centers, acting as nodes, while the organic ligand serves as a linker to bridge these nodes, extending the structure into one, two, or three dimensions.

The choice of metal ion is crucial in determining the final architecture of the framework. Transition metals such as zinc, copper, and cadmium are frequently used due to their versatile coordination geometries. The resulting frameworks can exhibit a range of properties, including porosity, which is of significant interest for applications in gas storage, separation, and catalysis.

Directed Assembly through Self-Complementary Interactions

The directed assembly of these coordination structures is heavily influenced by self-complementary interactions. The hydrogen-bonding capability of the methanol group is a key feature in this regard. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen atom and the nitrogen atoms of the heterocyclic rings can act as hydrogen bond acceptors.

Role of Intermolecular Forces in Crystal Design

Beyond the primary coordination bonds, a variety of weaker intermolecular forces play a critical role in the design and stability of the crystalline structures of these compounds. These forces dictate the packing of the molecules and can influence the material's physical properties.

Key intermolecular forces include:

Hydrogen Bonding: As mentioned, the O-H···N hydrogen bonds are significant. Additionally, weaker C-H···O and C-H···N interactions can further stabilize the crystal lattice. researchgate.net

π-π Stacking: The aromatic pyridine and pyrimidine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are crucial for the close packing of the ligands.

C-H···π Interactions: The hydrogen atoms attached to the carbon atoms of the heterocyclic rings can interact with the π-electron clouds of neighboring aromatic rings. researchgate.net

Halogen Bonding: If halogenated analogues are synthesized, halogen bonds (e.g., C-X···N, where X is a halogen) can be introduced as an additional tool for directing the crystal packing.

The interplay of these forces can be systematically studied to predict and control the final crystal structure. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. researchgate.net

Supramolecular Interactions in Co-crystals and Salts

The this compound framework is also well-suited for the formation of co-crystals and salts. enovationchem.com Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds. mdpi.com Salts are formed through proton transfer from an acidic component to a basic component.

The methanol group can act as a hydrogen bond donor to a suitable co-former molecule containing hydrogen bond acceptor sites. Conversely, the basic nitrogen atoms of the pyridine and pyrimidine rings can accept protons from acidic co-formers to form salts. The formation of a co-crystal versus a salt is often predicted by the difference in the pKa values of the components.

The ability to form co-crystals and salts opens up avenues for modifying the physicochemical properties of the parent compound, such as solubility, melting point, and stability, without altering its covalent structure. This is a widely used strategy in the pharmaceutical industry to improve the properties of active pharmaceutical ingredients. acs.orgnih.gov

The design of co-crystals and salts involving this compound analogues would involve selecting co-formers with complementary functional groups. For example, carboxylic acids would be excellent candidates for forming robust hydrogen bonds with the pyridine and pyrimidine nitrogens, potentially leading to the formation of either co-crystals or salts.

| Interaction Type | Functional Group on Analogue | Potential Co-former | Resulting Supramolecular Synthon |

| Hydrogen Bonding (Co-crystal) | -OH (methanol) | Pyridine, Carboxamide | O-H···N, O-H···O=C |

| Proton Transfer (Salt) | Pyridine-N, Pyrimidine-N | Carboxylic acid, Sulfonic acid | N+-H···O- |

Emerging Trends and Future Research Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic structures like pyridine-pyrimidine derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library generation and optimization. d-nb.infonih.gov

Continuous flow reactors, particularly those integrated with microwave heating, have demonstrated success in accelerating reactions like the Bohlmann–Rahtz pyridine (B92270) synthesis and the Hantzsch dihydropyridine (B1217469) synthesis. beilstein-journals.orgresearchgate.net This approach allows for precise control over parameters such as temperature and residence time, enabling the one-step preparation of trisubstituted pyridines without the need to isolate intermediates. beilstein-journals.orgresearchgate.net The principles of these established flow-based syntheses of pyridines and pyrimidines can be directly applied to produce intermediates for (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol and its analogs, potentially streamlining their production. beilstein-journals.orgmdpi.comresearchgate.net

Furthermore, the development of autonomous self-optimizing flow systems represents a significant leap forward. rsc.org These platforms can intelligently explore reaction conditions to quickly identify optimal parameters for the synthesis of specific targets, such as pyridine-oxazoline (PyOX) ligands. rsc.org Implementing such a system for the synthesis of pyridine-pyrimidine derivatives could dramatically reduce development time and resources, facilitating the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies. d-nb.info The integration of flow synthesis with automated purification and analysis is creating fully automated workflows that can take advanced building blocks to final data in a fraction of the time required by traditional methods. d-nb.info

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk with hazardous reagents or unstable intermediates due to large volumes. | Improved safety as small quantities react at any given time, minimizing accumulation of hazardous materials. | nih.gov |

| Reaction Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time due to high surface-area-to-volume ratio. | nih.gov |

| Scalability | Scale-up can be challenging and may require re-optimization of conditions. | Easier to scale by running the system for longer periods or by parallelizing reactors ("scaling out"). | researchgate.net |

| Efficiency | Can be lower due to side reactions and difficulties in reaching optimal conditions. | Often results in higher yields and purity, with improved reaction kinetics. | researchgate.netresearchgate.net |

| Automation | Automation is complex and often limited to specific, repetitive tasks. | Readily integrated with automated control, optimization, and purification systems. | d-nb.inforsc.org |

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods are emerging as powerful tools for the synthesis and functionalization of heterocyclic compounds, offering alternative reaction pathways that are often inaccessible through conventional thermal methods. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions.

The photochemistry of pyridine and pyrimidine (B1678525) derivatives has been shown to induce a variety of transformations, including deoxygenation, ring-rearrangement, and phototransposition. acs.orgarkat-usa.org For instance, irradiation of pyridines can lead to the formation of Dewar-pyridine intermediates, which can then be used in photoreduction or photohydration reactions. acs.org Similarly, photochemical deconstruction-reconstruction strategies have been developed to convert pyrimidines into pyridines, showcasing the potential for skeletal editing of these core structures. researchgate.net Applying these photochemical principles to this compound could enable novel functionalizations or the creation of unique isomers.

Electrosynthesis offers a green and efficient alternative to traditional chemical oxidation or reduction. rsc.org An oxidant-free electrochemical method has been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. rsc.org This approach, which uses potassium iodide as both a mediator and an electrolyte, generates acyl radicals in situ under mild conditions. Exploring similar electrochemical routes for the modification or synthesis of the this compound core could provide more sustainable and atom-economical synthetic pathways.

Rational Design of Next-Generation Heterocyclic Scaffolds

The advancement of computational chemistry has revolutionized the process of drug discovery and materials design. Rational design, employing tools like Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based design, is becoming indispensable for creating next-generation heterocyclic scaffolds with tailored properties. nih.govwustl.edupnas.org The pyridine-pyrimidine framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active agents. researchgate.net

Computational methods are used to elucidate the relationships between the chemical structures of pyridine and pyrimidine derivatives and their biological activities. nih.govresearchgate.net QSAR modeling, for example, can identify key molecular properties—such as volume, mass, and electronegativity—that are crucial for a compound's potency against a specific biological target. nih.gov This knowledge guides the in silico design of new, more effective compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.net Such computational studies have been successfully applied to design novel pyrimidine-based inhibitors for various enzymes. nih.gov

Structure-based drug design, which relies on the three-dimensional structure of a target protein, allows for the precise design of inhibitors that fit perfectly into the active site. wustl.edupnas.org This approach can be used to design derivatives of this compound to target specific kinases or other enzymes implicated in disease. rsc.org By modifying the substituents on the pyridine or pyrimidine rings, researchers can optimize interactions with the target, enhance selectivity, and improve pharmacokinetic properties. The ultimate goal is to move beyond trial-and-error synthesis toward the predictable design of highly effective and specific molecules.

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity to predict the potency of new compounds. | Guiding the design of novel nitrogen-based heterocyclic sphingosine-1-phosphate (S1P) receptor activators. | nih.gov |

| Structure-Based Drug Design | Uses the 3D structure of a biological target (e.g., an enzyme) to design molecules that bind to it with high affinity and specificity. | Design of novel heterocyclic scaffolds as inhibitors for TgCDPK1, a protein kinase from Toxoplasma gondii. | wustl.edu |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Investigating the binding of new heterocyclic compounds to DNA and cancer-related proteins. | researchgate.net |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems. | Determining the chemical quantum descriptors and molecular stability of novel heterocyclic Schiff bases. | jmchemsci.com |

Advanced Materials Science Applications of Pyridine-Pyrimidine Derivatives

The unique electronic properties of the pyrimidine ring make it a highly attractive building block for advanced organic materials. researchgate.netresearchgate.net As an electron-deficient aromatic system, pyrimidine is a powerful electron acceptor, a property that is highly sought after in the design of materials for organic electronics. researchgate.net When combined with a pyridine ring, the resulting scaffold can be incorporated into a wide range of functional materials.

Pyridine-pyrimidine derivatives are promising candidates for use in organic light-emitting devices (OLEDs). researchgate.net They can be integrated into various components of an OLED, including:

Fluorescent and Phosphorescent Emitters: The core can be functionalized with donor and acceptor groups to tune the emission color and efficiency.

Host Materials: Bipolar host materials incorporating pyrimidine can facilitate balanced charge transport to the emissive layer.

Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of pyrimidine promotes efficient electron injection and transport from the cathode. researchgate.net

Beyond OLEDs, the extended π-conjugated systems that can be built from pyridine-pyrimidine units are being explored for other optoelectronic applications. These include fluorescent sensors, materials for dye-sensitized solar cells, and compounds with non-linear optical (NLO) properties. researchgate.net The presence of nitrogen atoms with lone electron pairs also allows the pyrimidine moiety to act as an effective complexing agent, which can be exploited for creating chemosensors that exhibit a change in fluorescence upon binding to specific metal ions. researchgate.net Future research will likely focus on synthesizing and characterizing novel polymers and oligomers based on this compound to harness these properties for next-generation electronic and photonic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.